2-Isopropyl-5-nitroaniline
Overview
Description
2-Isopropyl-5-nitroaniline is an organic compound with the molecular formula C9H12N2O2. It is a derivative of aniline, characterized by the presence of an isopropyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its yellowish-brown color and is commonly used in various scientific experiments and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-nitroaniline typically involves a multi-step process:
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The isopropyl group is introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
2-Isopropyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group, influencing the position of incoming substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-isopropyl-5-aminobenzene.
Substitution: Formation of halogenated derivatives at the meta position relative to the nitro group.
Scientific Research Applications
2-Isopropyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Isopropylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroaniline: Lacks the isopropyl group, affecting its solubility and reactivity.
2-Methyl-5-nitroaniline: Similar structure but with a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness: 2-Isopropyl-5-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which influence its chemical reactivity, solubility, and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
Overview
2-Isopropyl-5-nitroaniline (CAS Number: 132475-93-5) is an organic compound belonging to the aniline family, characterized by an isopropyl group at the second position and a nitro group at the fifth position on the benzene ring. Its molecular formula is C9H12N2O2. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The presence of both the isopropyl and nitro groups in this compound influences its chemical reactivity, solubility, and biological activities. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, while the isopropyl group affects steric hindrance and electronic properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against:
- Gram-positive bacteria : It demonstrated significant inhibition of growth.
- Gram-negative bacteria : The compound also showed activity, although often less potent than against Gram-positive strains.
A study highlighted that the minimum inhibitory concentration (MIC) for certain bacterial strains was notably low, suggesting strong antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving:
- Oxidative stress : Increased reactive oxygen species (ROS) levels leading to cell death.
- Cell cycle arrest : Disruption of normal cell cycle progression in cancer cells.
In a specific case study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating promising efficacy .
The biological mechanisms underlying the activity of this compound involve:
- Bioreduction of the nitro group : This process generates reactive intermediates that can bind to proteins and nucleic acids, disrupting cellular functions.
- Electrophilic aromatic substitution : The compound's ability to undergo this reaction enhances its reactivity towards various biological targets.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
2-Isopropylaniline | Lacks nitro group | Less reactive; lower toxicity |
5-Nitroaniline | Lacks isopropyl group | Moderate antibacterial activity |
2-Methyl-5-nitroaniline | Similar structure but with methyl group | Different steric effects; varied reactivity |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating strong antibacterial properties .
- Anticancer Activity : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell proliferation, with an IC50 value calculated at approximately 30 µM .
Properties
IUPAC Name |
5-nitro-2-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVGYZHNPSPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597065 | |
Record name | 5-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132475-93-5 | |
Record name | 5-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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